3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, also known as MNB-alde, is a benzaldehyde compound that has a nitrobenzyl group and a methoxy group on its structure. It has a molecular weight of 287.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H13NO5/c1-20-15-8-11(9-17)6-7-14(15)21-10-12-4-2-3-5-13(12)16(18)19/h2-9H,10H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Regioselective Protection
The regioselective protection of hydroxyl groups in benzaldehyde derivatives, including those similar to 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde, has been explored. Plourde and Spaetzel (2002) demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with different protecting groups in yields between 67-75% (Plourde & Spaetzel, 2002). This research highlights the versatility of benzaldehyde derivatives in synthetic chemistry, particularly in selective protection strategies.
Oxidation Reactions
Research on the oxidation of methoxy substituted benzyl phenyl sulfides, which shares a thematic similarity with this compound, has been conducted to understand the mechanisms of oxygen transfer reactions. Lai, Lepage, and Lee (2002) differentiated between oxidants that act through single electron transfer and those that proceed via direct oxygen atom transfer (Lai, Lepage, & Lee, 2002). This study offers insights into the reactivity of benzaldehyde derivatives in oxidation reactions, contributing to the broader understanding of their chemical behavior.
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives into the corresponding aldehydes has been extensively studied. Higashimoto et al. (2009) observed high conversion and selectivity in the oxidation of various benzyl alcohol derivatives on a TiO2 photocatalyst under O2 atmosphere, with reactions proceeding under both UV-light and visible light irradiation (Higashimoto et al., 2009). This research underscores the potential of photocatalytic processes in the selective oxidation of benzaldehyde derivatives, which can be applied to this compound.
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxy-4-methoxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-methoxy-2-[(4-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-4-2-3-12(9-17)15(14)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDAGZZAWTWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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